2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2,3-dichloro-6-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F3N/c1-3-4(8(11,12)13)2-5(9)6(10)7(3)14/h2H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNJUZXJVHMOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C(F)(F)F)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline CAS number

An In-depth Technical Guide to 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline (CAS No. 1287218-11-4)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline, a fluorinated aromatic amine with significant potential as a building block in modern synthetic chemistry. Identified by CAS number 1287218-11-4, this compound is of particular interest to the pharmaceutical and agrochemical industries.[1][2] The strategic placement of dichloro, methyl, and trifluoromethyl groups on the aniline scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This document details the compound's chemical identity, physicochemical properties, plausible synthetic strategies, analytical characterization protocols, key applications in drug discovery, and essential safety and handling procedures. The insights provided are intended to equip researchers and development professionals with the critical knowledge required to effectively utilize this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline is classified as a substituted aniline, a class of compounds that serve as foundational precursors in many areas of chemical synthesis.[3] Its structure is notable for the presence of a trifluoromethyl (-CF3) group, a moiety known to significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5]

Identifiers and Molecular Data

The fundamental identifiers and molecular properties of this compound are summarized below for precise identification and experimental planning.

| Identifier | Value | Source |

| CAS Number | 1287218-11-4 | [1][3][6] |

| IUPAC Name | 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline | [6] |

| Synonyms | 2,3-Dichloro-6-methyl-5-(trifluoromethyl)benzenamine | [6] |

| Molecular Formula | C₈H₆Cl₂F₃N | [1][6] |

| Molecular Weight | 244.04 g/mol | [1] |

| MDL Number | MFCD18089177 | [1] |

Physicochemical Characteristics

| Property | Value | Notes |

| Physical Form | Typically supplied as a solid. | Based on related dichloro-anilines.[7] |

| Purity | Commercially available up to 95% or higher. | [1] |

| Solubility | Expected to be insoluble in water but soluble in common organic solvents (e.g., ethanol, methanol, chloroform). | Inferred from similar fluorinated anilines.[8] |

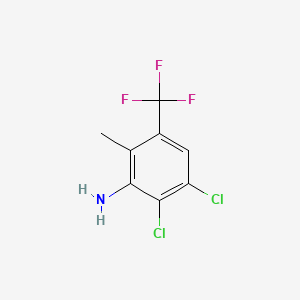

Molecular Structure

The structural arrangement of the substituents on the aniline ring is critical to the compound's reactivity and its utility as a synthetic intermediate.

Caption: Chemical Structure of the title compound.

Plausible Synthesis and Mechanistic Rationale

While specific, industrial-scale synthesis protocols for 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline are typically proprietary, a plausible synthetic route can be conceptualized based on established principles of organic chemistry and known syntheses of structurally related compounds.[9][10] The following workflow illustrates a logical, multi-step approach starting from a commercially available precursor.

Causality of Experimental Choices: The chosen pathway leverages well-understood electrophilic aromatic substitution reactions. The sequence of these reactions is critical. For instance, chlorination and nitration steps are positioned to exploit the directing effects of the existing substituents on the aromatic ring to achieve the desired isomer. The final reduction of the nitro group to an amine is a standard and high-yielding transformation.

Caption: A logical, generalized synthetic pathway.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized or procured compound. Commercial suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS to verify product quality.[3]

Self-Validating System: A combination of spectroscopic and chromatographic methods provides a self-validating system. For example, mass spectrometry confirms the molecular weight, while NMR spectroscopy confirms the precise arrangement of atoms and the ratio of different groups, and HPLC assesses the purity.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons and the methyl (-CH₃) and amine (-NH₂) protons. The chemical shifts and coupling patterns are definitive for the substitution pattern.

-

¹³C NMR: Provides information on the carbon skeleton, with distinct signals for the aromatic carbons and the methyl and trifluoromethyl carbons.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single, sharp signal is expected, confirming the presence and electronic environment of the -CF₃ group.

-

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the molecular formula C₈H₆Cl₂F₃N.[1][6] The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the compound. A single major peak indicates a high-purity sample.

Representative Analytical Data Summary

| Analysis Type | Expected Result | Purpose |

| Molecular Weight (MS) | 244.04 (M⁺) | Confirms molecular formula.[1] |

| ¹H NMR | Signals for Ar-H, -NH₂, -CH₃ | Confirms proton environment and structure. |

| ¹⁹F NMR | Single peak for -CF₃ | Confirms presence of trifluoromethyl group. |

| Purity (HPLC) | >95% | Quantifies sample purity.[1] |

Applications in Research and Drug Development

The primary value of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline lies in its role as a versatile intermediate or building block for constructing more complex, high-value molecules.[2][3]

Role as a Pharmaceutical Intermediate

The aniline functional group is a key handle for a wide array of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions. These reactions allow for the incorporation of the dichloromethyl-trifluoromethylphenyl moiety into larger molecular scaffolds.

Expert Insight: The trifluoromethyl group is a bioisostere of several other functional groups and is frequently introduced into drug candidates to block metabolic oxidation at that position, thereby increasing the drug's half-life.[4] Furthermore, its high electronegativity can alter the pKa of nearby functional groups and influence ligand-receptor binding interactions.

Case Study: Synthesis of Bioactive Heterocycles

Anilines are common starting materials for the synthesis of nitrogen-containing heterocycles, which form the core of many approved drugs.[4] For example, substituted anilines can be used to synthesize pyrazole derivatives, a class of compounds known to exhibit a wide range of biological activities, including potent antimicrobial effects against drug-resistant bacteria like MRSA.[4]

Caption: Use in the synthesis of complex bioactive molecules.

Environmental, Health, and Safety (EHS) Protocol

Handling 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline requires adherence to strict safety protocols due to the potential hazards associated with substituted anilines and halogenated aromatic compounds.[11][12]

Hazard Identification

Based on data for structurally similar chemicals, the following hazards are anticipated.[11][12]

| Hazard Type | GHS Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Environmental | May be toxic to aquatic life with long-lasting effects. |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13] Ensure that an eyewash station and safety shower are readily accessible.[14]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[14]

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use. Wear a lab coat and appropriate protective clothing.[13][14]

-

Respiratory Protection: If a fume hood is not available or if handling large quantities, use a NIOSH/MSHA-approved respirator.[13]

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14] Keep away from heat, sparks, and open flames.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13] Do not allow the chemical to enter drains.[15]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]

-

Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[13][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[15]

Conclusion

2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline is a highly functionalized and valuable chemical intermediate. Its unique combination of reactive and modulating substituents makes it an attractive building block for creating novel molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthetic utility, and handling requirements, as outlined in this guide, is paramount for its safe and effective application in research and development.

References

-

ChemUniverse. (n.d.). 2,3-DICHLORO-6-METHYL-5-(TRIFLUOROMETHYL)ANILINE [P45896]. Retrieved from ChemUniverse Website. [Link]

-

ChemWhat. (n.d.). 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline CAS#: 1287218-11-4. Retrieved from ChemWhat Website. [Link]

-

Gujarat Fluorochemicals Limited. (2020). Global Product Strategy Safety Summary: 2,6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. Retrieved from GFL Website. [Link]

-

Fluoropharm. (n.d.). 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline. Retrieved from Fluoropharm Website. [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)aniline. Retrieved from Alfa Aesar Website. [Link]

-

PubChem. (n.d.). 2,3,6-Trichloro-4-(trifluoromethyl)aniline. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-(trifluoromethyl)aniline. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

-

WIPO Patentscope. (n.d.). CN101289400 - Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Retrieved from WIPO Patentscope. [Link]

-

MySkinRecipes. (n.d.). 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline. Retrieved from MySkinRecipes Website. [Link]

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

PubChem. (n.d.). 2,3-Dichloroaniline. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

-

Quick Company. (n.d.). A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Retrieved from Quick Company Website. [Link]

-

ResearchGate. (2025). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from ResearchGate. [Link]

-

Al-Harrasi, A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5127. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from MDPI Website. [Link]

-

ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from ResearchGate. [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. 1287218-11-4 | 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline - Fluoropharm [fluoropharm.com]

- 3. 1287218-11-4|2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemwhat.com [chemwhat.com]

- 7. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy 2,3,5-Trifluoro-6-(trifluoromethyl)aniline | 123973-34-2 [smolecule.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. gfl.co.in [gfl.co.in]

- 15. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and agrochemical synthesis, halogenated and trifluoromethyl-substituted aromatic compounds represent a cornerstone for the development of novel bioactive molecules. The trifluoromethyl group, in particular, is a highly sought-after substituent due to its profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline, a key substituted aniline with significant potential as a building block in the synthesis of complex chemical entities.

This document will delve into the known physicochemical properties, outline a plausible synthetic pathway based on established organic chemistry principles, discuss methods for its characterization, and explore its potential applications, particularly in the realm of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safe handling. While comprehensive experimental data for 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline is not extensively documented in publicly available literature, we can compile its fundamental identifiers and infer certain properties based on its structure and data from suppliers.

| Property | Value | Source |

| CAS Number | 1287218-11-4 | [1] |

| Molecular Formula | C₈H₆Cl₂F₃N | [1] |

| Molecular Weight | 244.04 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related structures |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and have low solubility in water. | Inferred from related structures |

| Melting Point | Not available in public literature. | |

| Boiling Point | Not available in public literature. |

Expert Insight: The presence of two chlorine atoms and a trifluoromethyl group on the aniline ring significantly increases the molecule's lipophilicity. The trifluoromethyl group is a strong electron-withdrawing group, which will decrease the basicity of the aniline nitrogen compared to unsubstituted aniline. This reduced basicity is a critical consideration for subsequent reactions, such as amide couplings or nucleophilic aromatic substitutions.

Chemical Structure

Caption: Chemical structure of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline.

Synthesis Pathway

A potential starting material for this synthesis is 1,2-dichloro-4-methyl-3-(trifluoromethyl)benzene. The synthesis would likely proceed as follows:

-

Nitration: The starting benzene derivative would be subjected to nitration, typically using a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the existing substituents. The methyl group is an ortho-, para-director, while the chloro and trifluoromethyl groups are meta-directors. The interplay of these directing effects will determine the regioselectivity of the nitration.

-

Reduction: The resulting nitro compound would then be reduced to the corresponding aniline. Common reagents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using palladium on carbon), or iron in acidic media.

Caption: Plausible synthetic workflow for 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline.

Experimental Considerations:

-

Nitration: The reaction conditions for nitration (temperature, reaction time, and acid concentration) must be carefully controlled to avoid over-nitration and to maximize the yield of the desired isomer. From a mechanistic standpoint, the strong electron-withdrawing nature of the chloro and trifluoromethyl groups deactivates the aromatic ring, necessitating harsher reaction conditions than for the nitration of toluene.

-

Reduction: The choice of reducing agent can be critical. Catalytic hydrogenation is often a clean and efficient method, but can be sensitive to catalyst poisoning by halogenated compounds. Metal/acid reductions, such as iron in acetic acid or hydrochloric acid, are robust alternatives for halogenated nitroaromatics. The self-validating aspect of this protocol lies in the characterization of the intermediate and final product at each stage to confirm the expected transformation and purity.

Spectral Characterization

Definitive spectral data for 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline is not publicly available. However, based on its structure, the expected spectral characteristics can be predicted. This information is crucial for researchers who may synthesize this compound and need to verify its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. There will be a singlet for the aromatic proton, a singlet for the methyl protons, and a broad singlet for the amine protons. The chemical shifts will be influenced by the electronic effects of the substituents.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached chlorine and trifluoromethyl groups.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A singlet is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the primary amine (typically in the region of 3300-3500 cm⁻¹). C-H stretching and bending vibrations for the aromatic ring and the methyl group will also be present, as well as strong C-F and C-Cl stretching bands.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 243 and 245 in a ratio characteristic of the presence of two chlorine atoms (approximately 9:6:1 for M⁺, M⁺+2, M⁺+4). Fragmentation patterns would likely involve the loss of chlorine, methyl, and trifluoromethyl groups.

Safety and Handling

As with any halogenated aromatic amine, 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

General Hazards:

-

Toxicity: Anilines are generally toxic and can be absorbed through the skin.

-

Irritation: May cause skin and eye irritation.

-

Environmental Hazard: Halogenated organic compounds can be persistent in the environment.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Drug Discovery and Agrochemicals

Substituted anilines are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The specific substitution pattern of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline makes it an attractive building block for several reasons:

-

Scaffold for Complex Molecules: The aniline functional group provides a reactive handle for further chemical modifications, such as amide bond formation, sulfonylation, or participation in cross-coupling reactions to build more complex molecular architectures.

-

Modulation of Physicochemical Properties: The trifluoromethyl group is known to enhance metabolic stability by blocking potential sites of oxidation.[2][3] It also increases lipophilicity, which can improve membrane permeability and cellular uptake of a drug candidate.[2][3]

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties to improve its biological activity and pharmacokinetic profile.

While specific examples of drugs or agrochemicals derived from 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline are not prominent in the public domain, its structural motifs are present in a variety of biologically active compounds. For instance, related trifluoromethylanilines are key components of some non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and pesticides. The unique substitution pattern of this molecule offers a distinct steric and electronic profile that could be exploited by medicinal chemists to design novel compounds with improved efficacy and selectivity.

Conclusion

References

-

ChemUniverse. 2,3-DICHLORO-6-METHYL-5-(TRIFLUOROMETHYL)ANILINE [P45896]. [Link]

-

ChemWhat. 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline CAS#: 1287218-11-4. [Link]

-

Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents. US20090240083A1 - Preparation Method of 2, 6-Dichlor-4-Trifluoromethyl Aniline.

- Google Patents.

-

ChemUniverse. 2,3-DICHLORO-6-METHYL-5-(TRIFLUOROMETHYL)ANILINE [P45896]. [Link]

Sources

A Comprehensive Technical Guide on the Molecular Weight and Characterization of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline

Abstract

This technical guide provides an in-depth analysis of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline, a complex halogenated aromatic amine. The primary focus of this document is the determination and verification of its molecular weight, which stands at 244.04 g/mol .[1][2] This guide is structured to serve researchers, scientists, and professionals in drug development by not only presenting core physicochemical data but also detailing the empirical methodologies required for its structural confirmation and purity assessment. We will explore the theoretical calculation of its molecular weight, outline robust analytical workflows including mass spectrometry and NMR spectroscopy, and provide actionable protocols. The overarching goal is to establish a framework for the rigorous scientific validation of this and similar chemical entities, ensuring data integrity in research and development pipelines.

Introduction to the Compound

2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline is a substituted aniline compound characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a methyl group on the benzene ring. Such poly-substituted aromatic amines are pivotal building blocks in the synthesis of specialized organic molecules. The presence of a trifluoromethyl (-CF3) group, in particular, is a common strategy in medicinal chemistry and agrochemical design to enhance metabolic stability, binding affinity, and lipophilicity.

Given the existence of numerous structural isomers for dichloromethyl-trifluoromethyl-anilines, the unambiguous confirmation of the compound's identity is a critical first step in any research endeavor. An error in identifying the correct isomer can invalidate subsequent experimental data. Therefore, a precise understanding and empirical verification of its fundamental properties, starting with the molecular weight, are paramount.

Compound Identification and Physicochemical Properties

The foundational data for 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline is summarized below. These identifiers are essential for accurate sourcing, registration, and reporting of experimental work.

| Property | Value | Source(s) |

| IUPAC Name | 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline | N/A |

| CAS Number | 1287218-11-4 | [1][2][3][4] |

| Molecular Formula | C₈H₆Cl₂F₃N | [1][2][4] |

| Molecular Weight | 244.04 g/mol (more precisely 244.0411) | [1][4] |

| MDL Number | MFCD18089177 | [1][4] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [2] |

In-Depth Analysis of Molecular Weight

The molecular weight of a compound is a cornerstone of its chemical identity. It is derived from its molecular formula and the atomic weights of its constituent elements.

Calculation from Molecular Formula: C₈H₆Cl₂F₃N

The calculation is a summation of the atomic masses of all atoms in the molecule. Using the standard atomic weights:

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 6 atoms × 1.008 u = 6.048 u

-

Chlorine (Cl): 2 atoms × 35.453 u = 70.906 u

-

Fluorine (F): 3 atoms × 18.998 u = 56.994 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

Total Molecular Weight = 96.088 + 6.048 + 70.906 + 56.994 + 14.007 = 244.043 g/mol

This theoretically derived value aligns perfectly with the reported molecular weight of 244.04 g/mol .[1][2]

Monoisotopic Mass vs. Average Molecular Weight

For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value. It is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N). This distinction is critical for accurate peak identification in a mass spectrum, which resolves ions based on their specific isotopic composition.

Experimental Verification of Molecular Identity and Purity

Relying solely on supplier data is insufficient for rigorous scientific work. A multi-technique analytical approach is necessary to confirm the structure, molecular weight, and purity of the compound.

Analytical Strategy Overview

A self-validating analytical workflow involves a primary identification technique (Mass Spectrometry) to confirm the molecular mass, a structural elucidation technique (NMR) to confirm the isomeric arrangement, and a quantitative technique (HPLC) to determine purity.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile and thermally stable compounds like substituted anilines.[5] It provides direct evidence of the molecular weight through the detection of the molecular ion (M⁺).

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as Dichloromethane or Ethyl Acetate.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separation.

-

Carrier Gas: Use Helium at a constant flow of 1.0 mL/min.

-

Temperature Program:

-

Initial oven temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Injection: Inject 1 µL of the sample solution in splitless mode.

-

MS Detection: Scan a mass range from 50 to 350 m/z.

-

Data Interpretation: The primary objective is to locate the molecular ion peak. For C₈H₆Cl₂F₃N, the mass spectrum should exhibit a cluster of peaks around m/z 244, reflecting the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl). The presence and correct ratio of these isotopic peaks provide a high-confidence confirmation of the elemental composition and molecular weight.

NMR Spectroscopy for Structural Elucidation

Causality: While MS confirms the molecular weight, it does not differentiate between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and spatial arrangement of atoms. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all crucial.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: This spectrum will confirm the number and environment of protons. One would expect to see signals corresponding to the aromatic proton, the methyl group protons, and the amine protons.

-

¹³C NMR: This will show signals for each of the 8 unique carbon atoms in the molecule.

-

¹⁹F NMR: This is a critical experiment to confirm the presence and chemical environment of the trifluoromethyl group.[5] A single, sharp signal would be expected, confirming the -CF₃ moiety.

-

-

Data Interpretation: The chemical shifts, coupling constants, and integration of the signals across all spectra must be consistent with the 2,3-dichloro-6-methyl-5-(trifluoromethyl) substitution pattern on the aniline ring. This provides an unambiguous structural fingerprint.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: HPLC with UV detection is a robust and widely used method for determining the purity of organic compounds by separating the main component from any impurities.[5][6]

Experimental Protocol: Reversed-Phase HPLC

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase. Create a dilution to approximately 0.1 mg/mL for analysis.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point is 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).[5]

-

Data Interpretation: Inject the sample and analyze the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. For high-purity material required in drug development, this value should typically exceed 98-99%.

Visualization of Analytical Workflow

The logical flow for the comprehensive characterization of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline is depicted below.

Caption: Workflow for the definitive characterization of the analyte.

Safety and Handling

As a halogenated aniline, this compound should be handled with care. According to available safety information, it is associated with the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]

Always handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The molecular weight of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline is definitively established as 244.04 g/mol based on its molecular formula, C₈H₆Cl₂F₃N.[1][2][4] However, for the intended audience of researchers and drug development professionals, this theoretical value must be rigorously supported by empirical data. This guide has detailed the essential analytical techniques—mass spectrometry, NMR spectroscopy, and HPLC—that form a self-validating system to confirm not only the molecular weight but also the specific isomeric structure and quantitative purity of the compound. Adherence to such a comprehensive characterization workflow is fundamental to ensuring the validity, reproducibility, and integrity of scientific research.

References

-

2,3-DICHLORO-6-METHYL-5-(TRIFLUOROMETHYL)ANILINE [P45896]. ChemUniverse. [Link]

-

2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline. Fluoropharm. [Link]

-

2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline. Appchem. [Link]

-

Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. Eureka | Patsnap. [Link]

-

METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. EPA. [Link]

-

Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH. [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. achmem.com [achmem.com]

- 3. 1287218-11-4|2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 4. appchemical.com [appchemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline: A Keystone Building Block in Modern Chemistry

Abstract

Substituted anilines are foundational scaffolds in the development of complex chemical entities, particularly within the pharmaceutical and agrochemical sectors. This technical guide provides an in-depth analysis of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline, a highly functionalized aromatic amine. We will explore its core chemical structure, physicochemical properties, and its strategic importance in medicinal chemistry. This document details a plausible, high-yield synthetic pathway, outlines expected spectroscopic signatures for characterization, and discusses the critical roles of its constituent functional groups—the dichlorinated phenyl ring, the electron-withdrawing trifluoromethyl group, and the nucleophilic amine—in modulating biological activity. Safety protocols and handling procedures for this class of compounds are also presented, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Strategic Value of Polysubstituted Anilines

The aniline framework is a privileged structure in medicinal chemistry, but its inherent reactivity and metabolic susceptibility often necessitate extensive functionalization.[1] The strategic incorporation of halogen and fluoroalkyl groups has become a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[2] 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline (Figure 1) is an exemplar of this design philosophy, combining several key functional groups onto a single, versatile building block.

The trifluoromethyl (CF₃) group is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity through potent electronic effects.[3][4] Simultaneously, the chlorine substituents provide steric bulk and, more importantly, can act as halogen bond donors—a specific and directional non-covalent interaction increasingly exploited in rational drug design to enhance ligand-protein binding.[5][6] This guide serves to consolidate the known and predicted technical data for this compound, providing a foundational reference for its application in advanced chemical synthesis.

Molecular Structure and Physicochemical Properties

The structure of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline is defined by a benzene ring substituted with five distinct groups, leading to a unique electronic and steric profile.

The key physicochemical properties are summarized in Table 1. These parameters are crucial for predicting solubility, membrane permeability, and general behavior in both reaction and biological media.

| Property | Value | Source |

| CAS Number | 1287218-11-4 | [7][8][9] |

| Molecular Formula | C₈H₆Cl₂F₃N | [7][9] |

| Molecular Weight | 244.04 g/mol | [7][9] |

| MDL Number | MFCD18089177 | [7][9] |

| Predicted XLogP3 | 4.2 - 4.5 | (Structure-based estimate) |

| Appearance | Solid (predicted) | (Analogous compounds)[10] |

Proposed Synthesis Pathway

The rationale for this pathway is twofold:

-

Precursor Availability: 2-Methyl-5-(trifluoromethyl)aniline is a commercially available or readily synthesizable starting material.

-

Reaction Control: Electrophilic aromatic substitution (chlorination) on an aniline ring is a well-understood transformation. The activating, ortho-, para-directing nature of the amine group and the deactivating, meta-directing nature of the trifluoromethyl group can be leveraged to achieve the desired substitution pattern, although precise control of conditions is critical to avoid over-chlorination or undesired isomers.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 2,3-dichloro-6-methyl-5-(trifluoromethyl)aniline via direct chlorination.

Materials:

-

2-Methyl-5-(trifluoromethyl)aniline (1.0 equiv)

-

Sulfuryl chloride (SO₂Cl₂) (2.1 equiv)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-5-(trifluoromethyl)aniline (1.0 equiv) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add sulfuryl chloride (2.1 equiv) dropwise to the stirred solution via the dropping funnel over 30 minutes. Causality Note: Slow, cooled addition is crucial to control the exotherm of the reaction and minimize the formation of undesired byproducts.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[13]

-

Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

Spectroscopic Characterization (Predicted)

Unambiguous structural confirmation relies on a suite of spectroscopic techniques. Based on the known effects of the substituents and data from analogous compounds, the following spectral characteristics are predicted.[14][15][16]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic Proton (H-4): Singlet, ~7.0-7.5 ppm. The absence of adjacent protons will result in a singlet. Amine Protons (NH₂): Broad singlet, ~3.5-4.5 ppm. Position is solvent-dependent. Methyl Protons (CH₃): Singlet, ~2.2-2.5 ppm. |

| ¹³C NMR | Aromatic Carbons: 6 distinct signals in the ~110-150 ppm range. CF₃ Carbon: Quartet, ~120-125 ppm, with a large C-F coupling constant (J ≈ 270-275 Hz).[17] Methyl Carbon: Signal at ~15-20 ppm. |

| ¹⁹F NMR | CF₃ Group: Single, sharp resonance at approximately -60 to -63 ppm (relative to CFCl₃).[16][17] The chemical shift is sensitive to the electronic environment on the aromatic ring. |

| IR (Infrared) | N-H Stretch: Two bands (symmetric & asymmetric) in the 3300-3500 cm⁻¹ region. C-H Stretch (Aromatic/Aliphatic): ~2900-3100 cm⁻¹. C=C Stretch (Aromatic): ~1550-1620 cm⁻¹. C-F Stretch: Strong, characteristic bands in the 1100-1350 cm⁻¹ region. |

| Mass Spec (MS) | Molecular Ion (M⁺): Peak at m/z 243/245/247, showing the characteristic isotopic pattern for two chlorine atoms (~9:6:1 ratio). |

Applications in Medicinal Chemistry and Drug Design

The title compound is not an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility stems from the synergistic effects of its functional groups, which address common challenges in drug discovery.[18][19]

The Trifluoromethyl Group: A Metabolic Shield

The CF₃ group is a powerful tool for enhancing a drug candidate's metabolic stability.[4][20] Its strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which commonly target methyl or methoxy groups. Replacing a metabolically labile methyl group with a CF₃ group can significantly increase a drug's half-life and bioavailability.[21] Furthermore, its high electronegativity acts as a strong electron-withdrawing group, which can modulate the pKa of nearby functional groups and influence binding interactions.[2][3]

The Dichloro Substituents: Anchors for Halogen Bonding

Halogens, particularly chlorine, bromine, and iodine, possess an anisotropic distribution of electron density. This creates a region of positive electrostatic potential on the halogen atom opposite the covalent bond, known as a σ-hole.[5] This σ-hole can engage in a highly directional, non-covalent interaction with a Lewis basic atom (like an oxygen or nitrogen on a protein backbone), an interaction termed "halogen bonding."[22][23] This interaction is increasingly being engineered into ligands to enhance binding affinity and selectivity for their biological targets.[6] The two chlorine atoms in the title compound provide potential sites for such interactions.

Safety and Handling

As a polychlorinated aromatic amine, 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline should be handled with care, assuming it possesses hazards similar to related compounds like dichloroanilines and chloroanilines.[10][24][25]

Table 3: General Safety and Handling Protocols

| Precaution Category | Recommended Actions |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles.[26][27] |

| Handling | Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Avoid generating dust. Avoid all personal contact, including inhalation and skin/eye contact.[25][28] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[26] |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow to enter drains or the environment.[24] |

| First Aid | Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[26] Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention.[27] Inhalation: Move person to fresh air. If breathing is difficult, seek immediate medical attention.[24] Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[27] |

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Hardegger, L. A., Kuhn, B., Spinnler, B., Anselm, L., & Diederich, F. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition, 50(2), 314-318. [Link]

-

Tomas-Hernandez, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Rendine, S., et al. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. International Journal of Molecular Sciences, 21(18), 6867. [Link]

-

Wikipedia. Trifluoromethyl group. [Link]

-

Lu, Y., & Pan, Y. (2012). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Expert Opinion on Drug Discovery, 7(4), 255-263. [Link]

-

R Discovery. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Anilines in Modern Synthesis. [Link]

-

The Royal Society of Chemistry. (2019). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

Quick Company. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. [Link]

-

Carl ROTH. (2021). Safety Data Sheet: 2-Chloroaniline. [Link]

-

ResearchGate. (2014). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. [Link]

-

Appchem. 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline. [Link]

-

Oxford Lab Fine Chem. (2018). Material Safety Data Sheet - 2-chloroaniline 98%. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. [Link]

-

PubMed. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. [Link]

-

Kumar, V. P., et al. (2015). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 25(21), 4846-4850. [Link]

-

Corbo, C., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications, 61(65), 8931-8948. [Link]

-

New Jersey Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: ANILINE HYDROCHLORIDE. [Link]

-

ChemWhat. 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline. [Link]

-

PubChem. 2,3,6-Trichloro-4-(trifluoromethyl)aniline. [Link]

-

ResearchGate. (1987). Metabolism of fluorine-containing drugs. [Link]

-

Fluoropharm. 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline. [Link]

-

PubChem. 2,3-Dichloroaniline. [Link]

- Google Patents. (2008). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]

-

Corcos, C., & Collins, I. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(41), 11306-11311. [Link]

- Google Patents. (2010). A kind of synthetic method of p-trifluoromethylaniline.

-

SpectraBase. 2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)aniline - 1H NMR Spectrum. [Link]

-

SpectraBase. 3-TRIFLUOROMETHYL-BIS-(TRIMETHYLSILYL)-ANILINE - 19F NMR Chemical Shifts. [Link]

-

PubMed. (1991). New class of 19F pH indicators: fluoroanilines. [Link]

- Google Patents. (2014). Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. appchemical.com [appchemical.com]

- 8. chemwhat.com [chemwhat.com]

- 9. 1287218-11-4|2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 10. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

- 12. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. rsc.org [rsc.org]

- 18. nbinno.com [nbinno.com]

- 19. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 22. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. carlroth.com [carlroth.com]

- 25. datasheets.scbt.com [datasheets.scbt.com]

- 26. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 27. carlroth.com [carlroth.com]

- 28. nj.gov [nj.gov]

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline

Abstract: This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline (CAS No. 1287218-11-4).[1][2][3] This molecule is a highly substituted aniline, a class of compounds that are pivotal as building blocks in the development of pharmaceuticals and agrochemicals due to the unique electronic and steric properties conferred by halogen and trifluoromethyl substituents.[4] Given the absence of detailed, publicly available synthesis protocols for this specific compound, this guide, drawing upon established principles of organic chemistry and analogous transformations reported in patent and academic literature, proposes a robust and logically sound multi-step synthetic route. We will delve into the strategic considerations behind the chosen pathway, provide detailed experimental methodologies, and explore the mechanistic underpinnings that govern the key transformations.

Part 1: Introduction and Strategic Overview

Substituted anilines containing both chlorine and trifluoromethyl groups are of significant interest in medicinal and materials chemistry. The trifluoromethyl group (-CF3) is known to enhance metabolic stability and lipophilicity, while the chlorine atoms can modulate electronic properties and provide sites for further functionalization.[4] The specific substitution pattern of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline presents a unique synthetic challenge, requiring careful control of regioselectivity.

Our proposed synthesis is designed as a linear sequence commencing from a readily available starting material. The core strategy involves the sequential introduction of the required substituents onto the aromatic ring, culminating in a final, regioselective chlorination step. This approach is predicated on the well-understood directing effects of the functional groups at each stage of the synthesis.

Overall Synthetic Workflow

The proposed pathway can be visualized as a three-stage process: construction of a key nitroaromatic intermediate, its reduction to the corresponding aniline, and a final selective chlorination to yield the target product.

Caption: Proposed four-step synthetic route to the target compound.

Part 2: Detailed Experimental Protocols & Rationale

This section provides a step-by-step methodology for the proposed synthesis. Each step is accompanied by an explanation of the underlying chemical principles and experimental choices.

Step 1: Synthesis of 2-Chloro-4-iodo-6-nitrotoluene

Rationale: The synthesis begins with the introduction of an iodine atom onto the 2-chloro-6-nitrotoluene backbone. This iodine will serve as a handle for the subsequent introduction of the trifluoromethyl group. The iodination is directed to the C4 position, which is para to the methyl group and meta to the nitro group, making it the most electronically favorable and sterically accessible site for electrophilic substitution.

Protocol:

-

To a stirred solution of 2-chloro-6-nitrotoluene (1.0 eq) in a suitable solvent such as glacial acetic acid, add N-iodosuccinimide (NIS) (1.1 eq).

-

Add concentrated sulfuric acid (catalytic amount, e.g., 0.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a cold solution of sodium thiosulfate to remove any residual iodine.

-

The crude product can be purified by recrystallization from ethanol or methanol to yield 2-chloro-4-iodo-6-nitrotoluene as a solid.

Step 2: Synthesis of 2-Chloro-6-nitro-4-(trifluoromethyl)toluene

Rationale: This step involves a copper-catalyzed trifluoromethylation reaction, converting the C-I bond to a C-CF3 bond. This transformation is a powerful method for introducing the trifluoromethyl group onto an aromatic ring.

Protocol:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 2-chloro-4-iodo-6-nitrotoluene (1.0 eq), potassium fluoride (2.0 eq), and CuI (1.5 eq) in a dry polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Add methyl chlorodifluoroacetate (2.0 eq) as the trifluoromethyl source.

-

Heat the reaction mixture to 120-140°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-chloro-6-nitro-4-(trifluoromethyl)toluene.

Step 3: Synthesis of 2-Chloro-6-methyl-5-(trifluoromethyl)aniline

Rationale: The penultimate step is the reduction of the nitro group to an amine. A standard catalytic hydrogenation is proposed, as it is a clean and efficient method that is compatible with the other functional groups present in the molecule (chloro and trifluoromethyl).[5]

Protocol:

-

Dissolve 2-chloro-6-nitro-4-(trifluoromethyl)toluene (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, approx. 1-5 mol%).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a pressure of 1-4 atm.

-

Stir the reaction vigorously at room temperature for 4-12 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-chloro-6-methyl-5-(trifluoromethyl)aniline, which may be used in the next step without further purification or can be purified by distillation or chromatography if necessary.

Step 4: Regioselective Chlorination to Yield 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline

Rationale: This is the most critical step, requiring the selective introduction of a chlorine atom at the C3 position. The directing effects of the substituents on the aniline intermediate must be carefully considered. The powerful ortho, para-directing amino group (at C1) strongly activates the C2 (blocked), C4, and C6 (blocked) positions. The methyl group (at C2) directs to C1 (blocked), C3, and C5 (blocked). The existing chloro group (at C6) directs to C1 (blocked), C3, and C5 (blocked). The deactivating trifluoromethyl group (at C5) directs meta to itself, to the C1 (blocked) and C3 positions. The convergence of directing effects from the methyl and chloro groups, combined with the meta-directing effect of the CF3 group, favors electrophilic attack at the C3 position. Using a mild chlorinating agent like sulfuryl chloride can provide the desired regioselectivity.[6]

Caption: Analysis of substituent directing effects for the final chlorination step.

Protocol:

-

Dissolve the 2-chloro-6-methyl-5-(trifluoromethyl)aniline (1.0 eq) in a chlorinated solvent like dichloromethane or chlorobenzene.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (SO2Cl2) (1.0-1.1 eq) in the same solvent dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by GC-MS.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The final product, 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline, is purified by vacuum distillation or column chromatography.

Part 3: Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route. Yields are estimates based on similar transformations found in the literature.

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |

| 1 | 2-Chloro-6-nitrotoluene | N-Iodosuccinimide, H₂SO₄ | Acetic Acid | 60-70 | 4-6 | 80-90 |

| 2 | 2-Chloro-4-iodo-6-nitrotoluene | KF, CuI, MeO₂CCF₂Cl | DMF / NMP | 120-140 | 12-24 | 60-75 |

| 3 | 2-Chloro-6-nitro-4-(trifluoromethyl)toluene | H₂, 10% Pd/C | Ethanol/Methanol | RT | 4-12 | 90-98 |

| 4 | 2-Chloro-6-methyl-5-(trifluoromethyl)aniline | Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | 0-RT | 2-4 | 75-85 |

Part 4: Conclusion

This guide has outlined a plausible and scientifically robust multi-step synthesis for 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline. By leveraging a sequence of well-established chemical transformations—including electrophilic iodination, copper-catalyzed trifluoromethylation, nitro group reduction, and regioselective chlorination—the target molecule can be constructed from a simple starting material. The key to the synthesis is the careful orchestration of substituent effects to achieve the desired regiochemical outcome in the final chlorination step. This proposed route provides a solid foundation for researchers and drug development professionals seeking to access this and other similarly complex aniline derivatives.

References

-

ChemWhat. 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline CAS#: 1287218-11-4. [Link]

-

ChemUniverse. 2,3-DICHLORO-6-METHYL-5-(TRIFLUOROMETHYL)ANILINE [P45896]. [Link]

- Google Patents.

- Google Patents. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline.

- Google Patents. US20090247789A1 - Preparation method of 2, 6-dichloro-4-trifluoromethyl aniline.

-

Quick Company. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline | 1287218-11-4 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 6. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

A Technical Guide to 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline, a fluorinated aniline derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of specific public data for this exact compound, this document combines known information with extrapolated insights from structurally similar and well-characterized analogs. This approach aims to provide a robust framework for researchers and drug development professionals working with or considering this molecule for their synthetic and discovery programs.

Introduction: The Strategic Importance of Trifluoromethylated Anilines in Drug Design

The introduction of a trifluoromethyl (-CF3) group into a molecular scaffold is a well-established strategy in modern drug design to enhance the pharmacological profile of a compound.[1] The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity and pKa, make trifluoromethylated anilines valuable building blocks in the synthesis of novel therapeutics.[1] These anilines serve as key precursors for a wide range of bioactive molecules, including kinase inhibitors and agents targeting various signaling pathways implicated in cancer and other diseases.[2][3]

2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline (CAS No. 1287218-11-4) belongs to this important class of compounds.[4] Its specific substitution pattern, featuring two chlorine atoms, a methyl group, and a trifluoromethyl group on the aniline ring, offers a unique combination of steric and electronic properties for fine-tuning drug-receptor interactions.

Sourcing and Procurement of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline

Identifying a reliable supplier is a critical first step in any research or development program. For 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline, several chemical suppliers offer this compound in varying quantities and purities.

Table 1: Key Suppliers of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline

| Supplier | Product Number | Purity | Additional Information |

| Appchem | AI44299 | Not Specified | Provides basic chemical information.[4] |

| BLDpharm | 1287218-11-4 | Not Specified | Offers NMR, HPLC, LC-MS, UPLC & more documentation.[5] |

| ChemUniverse | P45896 | 95% | Provides pricing for various quantities.[6] |

| ChemScene | CS-0061136 | Not Specified | Offers a detailed Safety Data Sheet (SDS).[7] |

Note: It is imperative to request a certificate of analysis (CoA) from the chosen supplier to verify the purity and identity of the compound before use.

Physicochemical Properties and Safety Considerations

3.1. Physicochemical Data

| Property | Value | Source |

| CAS Number | 1287218-11-4 | [4] |

| Molecular Formula | C8H6Cl2F3N | [4] |

| Molecular Weight | 244.04 g/mol | [4] |

| MDL Number | MFCD18089177 | [4] |

3.2. Safety and Handling

The Safety Data Sheet (SDS) for 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline provided by ChemScene indicates the following hazards:

-

Harmful if swallowed (Acute toxicity, oral, Category 4)[7]

-

Causes skin irritation (Skin corrosion/irritation, Category 2)[7]

-

Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[7]

-

May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[7]

Precautionary Measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

-

Wash hands thoroughly after handling.[7]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Use only outdoors or in a well-ventilated area.[7]

-

Store in a well-ventilated place and keep the container tightly closed.[7]

For detailed safety information, always refer to the supplier's most current Safety Data Sheet.

Synthetic Considerations: A Generalized Approach

A generalized synthetic pathway might include:

-

Nitration of a substituted dichloromethyl-benzotrichloride.[10]

-

Conversion of the trichloromethyl group to a trifluoromethyl group using a fluorinating agent.[10]

-

Reduction of the nitro group to an amine.[10]

It is important to note that the specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline.

Analytical Characterization: A Predictive Approach

Definitive analytical data for 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline is not widely published. However, based on the known spectra of analogous compounds, we can predict the key features that would be observed in its NMR, HPLC, and Mass spectra.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic proton, the methyl protons, and the amine protons. The chemical shifts and coupling constants of the aromatic proton will be influenced by the surrounding chloro, methyl, and trifluoromethyl substituents. For a similar compound, 2-fluoro-5-(trifluoromethyl)aniline, the aromatic protons appear in the range of 6.5-7.5 ppm.[11] The methyl protons would likely appear as a singlet in the upfield region, and the amine protons as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing and electron-donating effects of the various substituents. For 2,3-dichloroaniline, the aromatic carbons resonate between 115 and 145 ppm.[12]

5.2. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the purity analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, would be a good starting point.[13] Detection would be optimal in the UV range, likely between 220 and 280 nm.

5.3. Mass Spectrometry (MS)

The mass spectrum of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline is expected to show a molecular ion peak (M+) at m/z 243, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4).[14] Fragmentation would likely involve the loss of a chlorine atom, a methyl group, or the trifluoromethyl group.

Applications in Drug Discovery and Medicinal Chemistry

Trifluoromethylated anilines are crucial intermediates in the synthesis of a wide array of pharmaceuticals, particularly in oncology.[1][2] While specific applications of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline are not explicitly documented in publicly available literature, its structural features suggest its potential as a key building block for:

-

Kinase Inhibitors: The aniline moiety can serve as a versatile handle for the synthesis of substituted pyrimidines, pyridines, and other heterocyclic scaffolds that are common in kinase inhibitors.[3]

-

GABA Receptor Antagonists: Dichloro-trifluoromethyl anilines are used in the synthesis of GABA receptor antagonists, which have applications in the development of pesticides and potentially in neuroscience research.[15]

-

Novel Heterocyclic Compounds: The reactivity of the aniline group allows for its incorporation into a variety of heterocyclic ring systems, which are prevalent in many classes of therapeutic agents.

The specific substitution pattern of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline provides medicinal chemists with a unique tool to explore structure-activity relationships (SAR) and optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

Conclusion

2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline is a promising, yet under-documented, building block for drug discovery and medicinal chemistry. While a comprehensive dataset for this specific molecule is not yet publicly available, this guide provides a foundational understanding of its sourcing, handling, and potential applications by drawing parallels with structurally related and well-characterized analogs. As research in this area progresses, it is anticipated that the unique properties of this compound will be leveraged in the development of novel and effective therapeutics. Researchers are strongly encouraged to perform thorough analytical characterization of this compound upon acquisition to ensure the integrity of their scientific endeavors.

References

-

Appchem. 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline | 1287218-11-4 | C8H6Cl2F3N. [4]

-

The Royal Society of Chemistry. Supplementary Information.

-

BLDpharm. 1287218-11-4|2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline. [5]

-

ChemUniverse. 2,3-DICHLORO-6-METHYL-5-(TRIFLUOROMETHYL)ANILINE [P45896]. [6]

-

ChemWhat. 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline CAS#: 1287218-11-4.

-

ChemScene. Safety Data Sheet - 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline. [7]

-

AWS. Silver-Mediated Trifluoromethylation of Aryldiazonium Salts: Conversion of Amino Group into Trifluoromethyl Group.

-

Gujarat Fluorochemicals Limited. A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C. USES AND APPLICATIONS. [15]

-

Google Patents. US20090240083A1 - Preparation Method of 2, 6-Dichlor-4-Trifluoromethyl Aniline. [8]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).

-

Google Patents. US6333434B1 - Preparation of trifluoromethylanilines. [10]

-

Google Patents. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline.

-

ChemicalBook. 2,3-Dichloroaniline(608-27-5) 13C NMR spectrum. [12]

-

WIPO Patentscope. Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. [9]

-

Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

Fluoropharm. 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline.

-

ChemicalBook. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR spectrum. [11]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [1]

-

PubMed. Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry. [13]

-

MDPI. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [2]

-

PMC - PubMed Central. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [3]

-

Fluorine notes. October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". [14]

-

Benchchem. spectroscopic comparison of 2-Bromo-5-(trifluoromethyl)aniline isomers.

-

PubChem. 2,3,6-Trichloro-4-(trifluoromethyl)aniline.

-

Sigma-Aldrich. 2,4-Dichloro-6-(trifluoromethyl)aniline 97 62593-17-3.

-

PubChem. 2,4-Dichloro-6-(trifluoromethyl)aniline.

-

Sigma-Aldrich. Methyl trifluoromethyl aniline.

Visualizations

Diagram 1: Generalized Synthetic Workflow

Caption: A plausible, generalized synthetic route.

Diagram 2: Analytical Workflow for Quality Control

Caption: A typical workflow for analytical quality control.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. 1287218-11-4|2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. chemscene.com [chemscene.com]

- 8. US20090240083A1 - Preparation Method of 2, 6-Dichlor-4-Trifluoromethyl Aniline - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 11. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR [m.chemicalbook.com]

- 12. 2,3-Dichloroaniline(608-27-5) 13C NMR spectrum [chemicalbook.com]

- 13. Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 15. gfl.co.in [gfl.co.in]

Discovery and Synthesis of Novel Dichloro-Trifluoromethyl Anilines: A Modern Synthetic Compendium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dichloro-trifluoromethyl aniline scaffold is a cornerstone in modern medicinal and agricultural chemistry. Its unique electronic properties—imparted by the strongly electron-withdrawing trifluoromethyl group and the directing influence of the chlorine and amine substituents—make it an invaluable intermediate for synthesizing a wide array of bioactive molecules, including pharmaceuticals and advanced agrochemicals.[1][2][3] However, classical synthetic routes to these compounds are often hampered by harsh reaction conditions, low yields, and significant environmental impact.[4] This guide provides an in-depth exploration of novel, field-proven synthetic strategies for the targeted synthesis of dichloro-trifluoromethyl anilines. We will dissect the causality behind key experimental choices, present detailed, self-validating protocols, and offer mechanistic insights to empower researchers in the rational design and execution of these critical transformations.